N-Benzyl-N-methylhept-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methylhept-2-yn-1-amine is a synthetic organic compound categorized as an amine. It is characterized by the presence of a benzyl group, a methyl group, and a hept-2-yn-1-amine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methylhept-2-yn-1-amine typically involves the alkylation of N-methylhept-2-yn-1-amine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylhept-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a single bond, forming saturated amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various benzyl-substituted derivatives
Scientific Research Applications
N-Benzyl-N-methylhept-2-yn-1-amine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylhept-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylprop-2-yn-1-amine
- N-Benzyl-2-methylpropan-1-amine
- N-Methyl-N-propargylbenzylamine
Uniqueness
N-Benzyl-N-methylhept-2-yn-1-amine is unique due to its hept-2-yn-1-amine backbone, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
104257-83-2 |
---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-benzyl-N-methylhept-2-yn-1-amine |
InChI |
InChI=1S/C15H21N/c1-3-4-5-6-10-13-16(2)14-15-11-8-7-9-12-15/h7-9,11-12H,3-5,13-14H2,1-2H3 |
InChI Key |
OXAPJYXOZAHWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.